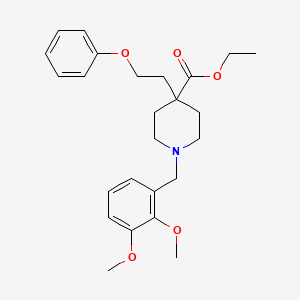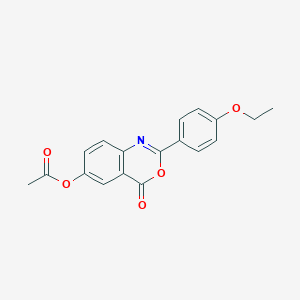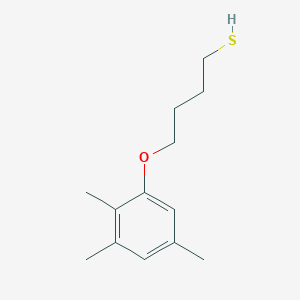
ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EDP-239, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
Ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the sigma-1 receptor, which is a chaperone protein that is involved in several cellular processes, including calcium signaling, protein folding, and apoptosis. By modulating the activity of the sigma-1 receptor, this compound can affect several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the expression of neurotrophic factors, such as BDNF and GDNF, which are involved in the survival and growth of neurons. It can also increase the expression of antioxidant enzymes, such as SOD and catalase, which can protect cells from oxidative stress. Additionally, this compound can modulate the release of neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in several neurological disorders.
実験室実験の利点と制限
One advantage of ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to optimize the synthesis method to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other signaling pathways.
合成法
Ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized using a multistep approach that involves the reaction of 2,3-dimethoxybenzaldehyde with 2-phenoxyethylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl chloroformate in the presence of triethylamine to yield the final product, this compound.
科学的研究の応用
Ethyl 1-(2,3-dimethoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to have antidepressant and anxiolytic effects in animal models.
特性
IUPAC Name |
ethyl 1-[(2,3-dimethoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-4-30-24(27)25(15-18-31-21-10-6-5-7-11-21)13-16-26(17-14-25)19-20-9-8-12-22(28-2)23(20)29-3/h5-12H,4,13-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNZDNGRHHYTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)OC)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)


![2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B4996188.png)
![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
![4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4996202.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4996214.png)
![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)

![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)
